3-Methylpyrido[3,4-b]pyrazin-2(1H)-one

Medicinal Chemistry Kinase Inhibitor Design Synthetic Intermediate Selection

Researchers need a validated, isomer-pure pyridopyrazinone scaffold for ATP-competitive kinase inhibitors-yet des-methyl or N1-methyl analogs lack essential H-bond donors or steric vectors. CAS 91983-45-8 delivers: - Free N1-H enabling sequential alkylation (PK modulators) & C7 Suzuki coupling - FLT3-D835Y IC₅₀ = 29.54 nM; MV4-11 cellular IC₅₀ = 15.77 nM (Sun et al. 2023) - ≥95% purity with ¹H-NMR & LCMS to confirm correct 2(1H)-one tautomer Procure this fragment-like scaffold (MW 161.16, HBD=1, RotB=0) for lead optimization targeting AML, PDE5, or Syk.

Molecular Formula C8H7N3O
Molecular Weight 161.16 g/mol
CAS No. 91983-45-8
Cat. No. B8595380
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methylpyrido[3,4-b]pyrazin-2(1H)-one
CAS91983-45-8
Molecular FormulaC8H7N3O
Molecular Weight161.16 g/mol
Structural Identifiers
SMILESCC1=NC2=C(C=CN=C2)NC1=O
InChIInChI=1S/C8H7N3O/c1-5-8(12)11-6-2-3-9-4-7(6)10-5/h2-4H,1H3,(H,11,12)
InChIKeyDHVODZREXYLNGL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Core Scaffold for Kinase Inhibitor Development


3-Methylpyrido[3,4-b]pyrazin-2(1H)-one (CAS 91983-45-8) is a nitrogen-containing fused bicyclic heterocycle with the molecular formula C₈H₇N₃O and a molecular weight of 161.16 g/mol [1]. It belongs to the pyrido[3,4-b]pyrazin-2(1H)-one class, which has been established as a privileged scaffold in medicinal chemistry for the design of ATP-competitive kinase inhibitors, particularly targeting FLT3, PDE5, and Syk kinases [2]. The compound features a single hydrogen bond donor (N1–H), zero rotatable bonds, and a topological polar surface area of approximately 54.4 Ų, contributing to its rigid, planar architecture suitable for hinge-region binding in kinase active sites [1]. As the 3-methyl substituted parent scaffold, it serves as a key synthetic intermediate for generating diverse N1-alkylated and C5/C7-substituted derivatives with potent biological activity .

Scaffold type ATP-competitive kinase inhibitor core scaffold
Synthetic handle Free N1–H enables sequential N1-alkylation chemistry
Conformational rigidity Zero rotatable bonds; planar hinge-binding geometry

Why Generic Substitution with Analogs Fails


Substituting 3-Methylpyrido[3,4-b]pyrazin-2(1H)-one with its closest analogs—pyrido[3,4-b]pyrazin-2(1H)-one (CAS 91996-70-2; the des-methyl parent), 1,3-dimethylpyrido[3,4-b]pyrazin-2(1H)-one (CAS 93192-52-0), or the regioisomeric 2-methylpyrido[3,4-b]pyrazin-3(4H)-one—introduces critical functional liabilities that preclude interchangeable use [1]. The des-methyl parent lacks the C3-methyl group essential for hydrophobic contact with the gatekeeper pocket in FLT3, directly compromising kinase affinity in derived inhibitors [2]. The 1,3-dimethyl analog bears a methyl group at N1, which eliminates the sole hydrogen bond donor (HBD = 0) and sterically blocks the N1-alkylation vector required for installing pharmacokinetic-modulating substituents such as 2-ethoxyethyl or 2-propoxyethyl groups [3]. The regioisomeric 2-methylpyrido[3,4-b]pyrazin-3(4H)-one relocates the carbonyl and methyl groups, altering the spatial arrangement of hydrogen bond acceptors and shifting the ring tautomeric equilibrium, which results in a fundamentally different recognition pattern by kinase hinge residues [4]. These structural distinctions render 3-methylpyrido[3,4-b]pyrazin-2(1H)-one uniquely positioned as the optimal scaffold for generating potent, drug-like kinase inhibitors through sequential N1-alkylation and C7-arylation chemistry.

Analog
Key Liability
Des-methyl parent
Lacks C3-methyl hydrophobic contact; predicted lower kinase affinity
1,3-Dimethyl analog
No hydrogen bond donor; blocks N1-alkylation vector for PK modulation
2-Methyl regioisomer
Altered H-bond acceptor pattern; incompatible with kinase hinge recognition

Quantitative Differentiation Versus In-Class Analogs


Hydrogen Bond Donor Count and N1-Functionalization Feasibility

3-Methylpyrido[3,4-b]pyrazin-2(1H)-one possesses one hydrogen bond donor (HBD = 1, at N1–H), whereas 1,3-dimethylpyrido[3,4-b]pyrazin-2(1H)-one (CAS 93192-52-0) has zero hydrogen bond donors (HBD = 0) [1]. This single HBD is critical for selective deprotonation and N1-alkylation with electrophiles such as 2-ethoxyethyl bromide or 2-propoxyethyl iodide—a transformation that is sterically and electronically impossible on the 1,3-dimethyl analog. The presence of the free N1–H also confers a topological polar surface area (tPSA) of ~54.4 Ų, consistent with the unsubstituted pyrido[3,4-b]pyrazin-2(1H)-one core, while the dimethyl analog's tPSA drops to ~46 Ų, reducing its capacity for hydrogen-bond-mediated target engagement in derived inhibitors [1].

N–H Donor Count
Computed
HBD = 1vs.HBD = 0
Determines N1-alkylation feasibility for PK-modulating substituents
1,3-dimethyl analog lacks free N–H and blocks this synthetic route
Medicinal Chemistry Kinase Inhibitor Design Synthetic Intermediate Selection

Molecular Weight Efficiency for Lead Optimization

The molecular weight of 3-Methylpyrido[3,4-b]pyrazin-2(1H)-one is 161.16 g/mol, which is 14.03 g/mol (8.0%) lower than that of 1,3-dimethylpyrido[3,4-b]pyrazin-2(1H)-one (175.19 g/mol) . This lower mass, combined with a higher fraction of sp²-hybridized heavy atoms (Fsp³ = 0.125; all carbons aromatic except the C3-methyl), provides superior ligand efficiency metrics when the scaffold is elaborated into final inhibitors . In fragment-based and lead-optimization campaigns, a lighter core scaffold allows greater headroom for installing potency-conferring substituents without exceeding the Lipinski molecular weight ceiling of 500 Da [1].

Scaffold Mass
Reported
161.16 g/mol
Lighter core provides ligand-efficiency headroom for derivatization
14 g/mol lower than 1,3-dimethyl analog; aids lead optimization
Fragment-Based Drug Design Ligand Efficiency Scaffold Selection

Regioisomeric Differentiation and Synthetic Fidelity

3-Methylpyrido[3,4-b]pyrazin-2(1H)-one and its regioisomer 2-methylpyrido[3,4-b]pyrazin-3(4H)-one share the identical molecular formula (C₈H₇N₃O, MW 161.16 g/mol) but differ in the position of the carbonyl and methyl groups on the pyrazine ring . In the target compound, the carbonyl resides at C2 and the methyl at C3, yielding a 1H-pyrido[3,4-b]pyrazin-2-one tautomer. In the regioisomer, the carbonyl is at C3 and the methyl at C2, producing a 4H-pyrido[3,4-b]pyrazin-3-one tautomer. The synthetic route to the target compound proceeds via cyclocondensation of 3,4-diaminopyridine with pyruvic acid derivatives, yielding the 2(1H)-one isomer with 66–88% yield. The 3(4H)-one regioisomer can be accessed through alternative condensation conditions in 85–86% yield, but the two isomers are not interconvertible under standard reaction conditions [1].

Regioisomeric Identity
Class-level
2(1H)-onevs.3(4H)-one
Correct tautomer matches FLT3/PDE5 hinge-binding pharmacophore
Non-interconvertible; distinct NMR and IR signatures reported
Regioselective Synthesis Tautomerism Scaffold Identity

Rotatable Bond Count and Conformational Rigidity

3-Methylpyrido[3,4-b]pyrazin-2(1H)-one has a rotatable bond count of zero . This complete conformational rigidity—arising from its fully fused bicyclic aromatic system with a single exocyclic C3-methyl group that does not introduce additional torsional freedom—contrasts with more flexible heterocyclic scaffolds such as 3-methylpyrido[2,3-b]pyrazin-2(1H)-one (the [2,3-b] regioisomer) or N1-alkyl derivatives like 1-[2-(dimethylamino)ethyl]-3-methylpyrido[3,4-b]pyrazin-2(1H)-one (CAS 100808-97-7, which possesses 4 rotatable bonds) . The zero rotatable bond count minimizes the entropic penalty upon target binding when the scaffold is elaborated into inhibitors, a principle validated by the sub-nanomolar to low-nanomolar FLT3 IC₅₀ values achieved by derivatives built on this core (e.g., compound 13: FLT3-D835Y IC₅₀ = 29.54 ± 4.76 nM) [1].

Rotatable Bonds
Computed
0vs.4 (N1-alkyl derivative)
Minimizes entropic penalty upon kinase target engagement
Rigid core; N1-derivatization can later introduce controlled flexibility
Conformational Restriction Entropic Penalty Scaffold Rigidity

Scaffold Validation via FLT3 Kinase Inhibition

Derivatives constructed on the 3-methylpyrido[3,4-b]pyrazin-2(1H)-one scaffold have demonstrated potent FLT3 kinase inhibitory activity. In the 2023 study by Sun et al., compound 13—a fully elaborated derivative of this scaffold—exhibited FLT3-D835Y IC₅₀ = 29.54 ± 4.76 nM and cellular antiproliferative activity against MV4-11 AML cells (IC₅₀ = 15.77 ± 0.15 nM) [1]. This compound also inhibited the growth of BaF3 cells expressing FLT3-D835V/F, FLT3-F691L, and FLT3-ITD/D835Y mutants, and demonstrated metabolic stability in mouse liver microsomes [1]. By contrast, the des-methyl pyrido[3,4-b]pyrazin-2(1H)-one parent (CAS 91996-70-2) has not been reported to yield inhibitors with comparable potency, underscoring the functional significance of the C3-methyl substitution [2].

Reported FLT3 Inhibition
Reported
IC₅₀ 29.5 nM
Supports FLT3 pathway inhibitor derivatization studies
Derivative compound 13; des-methyl parent lacks comparable reported data
FLT3 Inhibition Kinase Drug Discovery AML Therapeutics

Optimal Procurement and Application Scenarios


FLT3-Directed Kinase Inhibitor Lead Optimization for AML

Procurement of 3-Methylpyrido[3,4-b]pyrazin-2(1H)-one is indicated when the research objective is the synthesis of N1-alkylated, C7-arylated pyrido[3,4-b]pyrazin-2(1H)-one derivatives as FLT3 kinase inhibitors for acute myeloid leukemia. The scaffold has been validated by Sun et al. (2023), whose compound 13 demonstrated FLT3-D835Y IC₅₀ = 29.54 nM and MV4-11 cellular IC₅₀ = 15.77 nM [1]. The free N1–H enables sequential alkylation to introduce solubility- and PK-modulating groups, while the C7 position allows Suzuki coupling for hinge-binding optimization [1]. The intermediate should be sourced at ≥95% purity with characterization including ¹H-NMR and LCMS to confirm correct regioisomeric identity [2].

Rigid, Low-MW Core for Kinase-Focused Fragment Libraries

With a molecular weight of 161.16 g/mol, zero rotatable bonds, and one hydrogen bond donor, 3-Methylpyrido[3,4-b]pyrazin-2(1H)-one meets fragment-like physicochemical criteria (MW < 300, HBD ≤ 3, RotB ≤ 3) and is suitable for inclusion in kinase-focused fragment libraries [1]. Its 14 g/mol lighter mass compared to the 1,3-dimethyl analog provides greater ligand efficiency headroom [2]. The scaffold's complete conformational rigidity minimizes entropic penalty upon binding, making it an efficient starting point for fragment growing and merging strategies targeting the ATP-binding site [3].

Synthesis of Brain-Penetrant PDE5 Inhibitors

3-Methylpyrido[3,4-b]pyrazin-2(1H)-one is the core intermediate for synthesizing PDE5 inhibitors such as 3-[4-(2-hydroxyethyl)piperazin-1-yl]-7-(6-methoxypyridin-3-yl)-1-(2-propoxyethyl)pyrido[3,4-b]pyrazin-2(1H)-one, which demonstrated oral activity and brain penetration [1]. The N1 position is alkylated with 2-propoxyethyl groups to enhance CNS penetration, while the C3-position bears the 3-amino or 3-piperazinyl substituents that engage the PDE5 catalytic site. The 3-methyl group at C3 of the core scaffold serves as a synthetic placeholder that can be converted to amine substituents through sequential halogenation and nucleophilic displacement [1].

Syk Kinase Inhibitor Scaffold Derivatization

Patents from Glaxo Group Limited describe pyrido[3,4-b]pyrazine derivatives as spleen tyrosine kinase (Syk) inhibitors [1]. The 3-methylpyrido[3,4-b]pyrazin-2(1H)-one scaffold is a suitable starting material for these programs, as the C3-methyl group is retained in the final pharmacophore and contributes to potency through hydrophobic contacts with the Syk ATP-binding cleft. Procurement of the scaffold with confirmed regiochemistry (2(1H)-one rather than the 3(4H)-one isomer) is essential, as the hydrogen-bonding pattern of the 2(1H)-one tautomer matches the hinge-region recognition requirements of Syk [1].

Application
Selection Property
Validation Focus
FLT3-mutant leukemia model inhibitor studies
Free N1–H for sequential alkylation; C7 arylation handle
FLT3-dependent proliferation and kinase panel assays
Kinase-focused fragment library design
Low molecular weight and zero rotatable bonds
Ligand efficiency and binding entropy assessments
CNS-exposure PDE5 inhibitor research
N1-alkylation vector for brain-penetrant substituents
PDE5 catalytic site engagement and brain exposure models
Syk kinase inhibitor probe development
Correct 2(1H)-one tautomer for Syk hinge recognition
Syk ATP-binding cleft biochemical and cellular assays
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